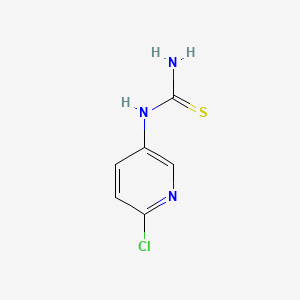

(6-Chloropyridin-3-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3S/c7-5-2-1-4(3-9-5)10-6(8)11/h1-3H,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNRFXLAUHMUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677636 | |

| Record name | N-(6-Chloropyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125117-97-7 | |

| Record name | N-(6-Chloropyridin-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (6-Chloropyridin-3-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyridin-3-yl)thiourea, a heterocyclic compound featuring a substituted pyridine ring, is a molecule of significant interest within medicinal chemistry and drug discovery. The presence of the thiourea moiety, a well-established pharmacophore, coupled with the chloropyridine scaffold, suggests potential for diverse biological activities. Thiourea derivatives are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] The chlorine substituent on the pyridine ring offers a site for further chemical modification, allowing for the generation of analogues with fine-tuned properties.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these characteristics is paramount for its application in drug development, influencing aspects such as formulation, pharmacokinetics, and target engagement. This document will delve into the synthesis, spectral characterization, and key physicochemical parameters of this compound, offering both theoretical insights and practical experimental protocols.

Chemical Identity and Structure

-

Systematic Name: this compound

-

CAS Number: 125117-97-7

-

Molecular Formula: C₆H₆ClN₃S

-

Molecular Weight: 187.65 g/mol

The structural formula of this compound is presented below:

Caption: Structure of this compound

Synthesis of this compound

The synthesis of N-arylthioureas is most commonly achieved through the reaction of an amine with an appropriate isothiocyanate.[1] In the case of this compound, a plausible and efficient synthetic route involves the reaction of 6-chloropyridin-3-amine with a suitable thiocarbonyl transfer reagent. One common method utilizes benzoyl isothiocyanate, followed by hydrolysis of the intermediate. A more direct approach involves the use of thiophosgene or a synthetic equivalent.[3]

Proposed Synthetic Protocol: Reaction of 6-Chloropyridin-3-amine with Benzoyl Isothiocyanate

This two-step, one-pot procedure is a widely used method for the synthesis of N-substituted thioureas.

Sources

CAS number and structure of (6-Chloropyridin-3-yl)thiourea

An In-depth Technical Guide to (6-Chloropyridin-3-yl)thiourea for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its core chemical properties, provide a detailed and rationalized synthesis protocol, and explore its multifaceted biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its mechanisms of action, potential therapeutic applications, and key experimental workflows. By synthesizing technical data with mechanistic explanations, this document serves as an authoritative resource for leveraging this compound in advanced research settings.

Core Compound Identification and Properties

This compound is a derivative of thiourea featuring a substituted pyridine ring. The thiourea moiety is a well-established pharmacophore known for its ability to form strong hydrogen bonds, a critical feature for interacting with biological targets like enzymes and receptors.[1] The presence of the 6-chloropyridine group imparts specific electronic and steric properties that modulate its biological activity and pharmacokinetic profile.

Chemical Structure and Data

The structural and chemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 125117-97-7 | [2] |

| Molecular Formula | C₆H₆ClN₃S | [2] |

| Molecular Weight | 187.65 g/mol | [2] |

| IUPAC Name | This compound | |

| SMILES | C1=CC(=NC=C1Cl)NC(=S)N | [3] |

| Structure |  |

Synthesis and Mechanistic Rationale

The synthesis of N-substituted thioureas is a cornerstone reaction in medicinal chemistry. A robust and common method involves the reaction of an amine with an isothiocyanate. This approach is favored for its high yields and the relative ease of access to diverse starting materials.

General Synthetic Pathway

The synthesis of this compound is typically achieved by reacting 6-Chloropyridin-3-amine with a thiocyanate salt in the presence of an acid chloride, which generates the corresponding isothiocyanate in situ. This electrophilic intermediate is then readily attacked by the primary amine.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

6-Chloropyridin-3-amine (1.0 equiv)[4]

-

Potassium thiocyanate (KSCN) (1.2 equiv)

-

Benzoyl chloride (1.1 equiv)

-

Anhydrous acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Chilled distilled water

Procedure:

-

Isothiocyanate Formation: To a stirred solution of potassium thiocyanate (1.2 equiv) in anhydrous acetone (20 mL), add benzoyl chloride (1.1 equiv) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of benzoyl isothiocyanate. The formation of a precipitate (KCl) will be observed.

-

Amine Addition: Add a solution of 6-Chloropyridin-3-amine (1.0 equiv) in anhydrous acetone (15 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing chilled distilled water (100 mL) with stirring.

-

Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. If necessary, the crude product can be recrystallized from ethanol or a similar suitable solvent to yield pure this compound.

Causality Behind Experimental Choices

-

Anhydrous Acetone: The use of a dry, polar aprotic solvent is critical. Water would readily hydrolyze the benzoyl chloride and the isothiocyanate intermediate, preventing the desired reaction.

-

In Situ Generation: Generating the highly reactive benzoyl isothiocyanate in situ is safer and more efficient than handling it directly. Benzoyl chloride is a less hazardous and more stable precursor.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the amine on the isothiocyanate, driving the reaction to completion in a reasonable timeframe.

-

Precipitation in Water: The product is significantly less soluble in water than the reactants and byproducts (like potassium benzoate), making precipitation an effective and straightforward method for initial purification.

Biological Activities and Therapeutic Potential

Thiourea derivatives are recognized for their wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[5][6] The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in several therapeutic areas.

Enzyme Inhibition

A primary mechanism of action for many thiourea derivatives is enzyme inhibition. The thiocarbonyl sulfur can coordinate with metal ions in the active sites of metalloenzymes, while the N-H groups act as hydrogen bond donors to engage with amino acid residues.

-

Kinase Inhibition: Pyridine-containing thioureas have been investigated as inhibitors of various protein kinases involved in oncogenic signaling pathways. Their ability to mimic the hinge-binding region of ATP makes them attractive candidates for kinase-targeted cancer therapy.

-

Other Enzymes: Thioureas have shown inhibitory activity against tyrosinase, cholinesterases, and carbonic anhydrases, highlighting their versatility.

Receptor Modulation

The 6-chloropyridine scaffold is a key component in ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in various neurological and psychiatric disorders, making modulators of nAChRs valuable for drug development.[7] Derivatives of this compound could potentially act as agonists or antagonists at these receptors.

Antimicrobial and Anticancer Activity

The growing threat of antimicrobial resistance has driven the search for new therapeutic agents. Pyridine derivatives are known to possess antibacterial and antifungal properties. Furthermore, substituted thioureas have demonstrated significant cytotoxic activity against various cancer cell lines, often inducing apoptosis and inhibiting key survival pathways.[8][9] Studies have shown that halogenated phenyl-containing heterocyclic thioureas are potent anticancer agents.[8]

Key Experimental Workflow: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a standardized in vitro assay is essential. The following protocol outlines a typical workflow for assessing its inhibitory activity against a target kinase.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol: Step-by-Step Methodology

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations for the assay.

-

Reaction Setup: In a 96-well microplate, add 5 µL of the target kinase, 10 µL of a suitable peptide substrate/buffer mixture, and 5 µL of the diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes. This step allows the inhibitor to bind to the kinase before the phosphorylation reaction begins.

-

Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the reaction and detect the level of phosphorylation using a suitable method, such as a luminescence-based assay that quantifies the amount of ADP produced.

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

This compound is a versatile chemical scaffold with significant, demonstrated potential in drug discovery. Its straightforward synthesis and diverse biological activities make it an attractive starting point for developing novel therapeutics targeting enzymes, receptors, and microbial pathogens. Future research should focus on expanding the structure-activity relationship (SAR) studies around this core, optimizing its potency and selectivity for specific biological targets, and evaluating its efficacy in more complex biological models. The foundational protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to unlock the full therapeutic potential of this promising compound.

References

-

American Elements. (n.d.). 1-(6-chloropyridin-3-yl)-3-methylthiourea. Retrieved from [Link]

-

Beijing Xinheng Technology Co., Ltd. (n.d.). This compound - CAS:125117-97-7. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

-

Radi, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. Retrieved from [Link]

-

Pinga, W., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central. Retrieved from [Link]

-

Khan, I., et al. (2020). THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

-

Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

-

Zhang, J-F., et al. (2013). Synthesis of Novel 3-Chloropyridin-2-yl-Pyrazole Derivatives and their Insecticidal, Fungicidal Activities and QSAR Study. Bentham Science Publishers. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Retrieved from [Link]

-

Semantic Scholar. (2024). Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). Retrieved from [Link]

-

Toma, L., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. PubMed. Retrieved from [Link]

-

ResearchGate. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Retrieved from [Link]

-

MDPI. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

-

PubChem. (n.d.). 1-(5-Chloropyridin-2-yl)-3-[2-(2,4,6-trifluorophenyl)ethyl]thiourea. Retrieved from [Link]

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:125117-97-7 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. chemscene.com [chemscene.com]

- 4. 5350-93-6|6-Chloropyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

(6-Chloropyridin-3-yl)thiourea: A Technical Guide to its Presumed Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridin-3-yl)thiourea is a synthetic compound belonging to the versatile class of thiourea derivatives, which are characterized by a broad spectrum of biological activities. While direct, in-depth studies on this specific molecule are not extensively published, this technical guide synthesizes the current understanding of closely related pyridylthiourea analogs to postulate its primary mechanisms of action. Drawing upon established research, this document outlines the likely inhibitory activities of this compound against key microbial enzymes and its potential as an anticancer agent. This guide provides a foundational framework for researchers, offering detailed experimental protocols to investigate these hypothesized mechanisms and unlock the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of Thiourea Derivatives

Thiourea and its derivatives have long been a focal point in medicinal chemistry due to their wide array of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory activities. The structural motif of thiourea, featuring a reactive thiocarbonyl group and two amino groups, allows for diverse substitutions, leading to a vast chemical space for drug discovery. The presence of a pyridine ring, as seen in this compound, often enhances the biological activity of small molecules. The chloro-substituent on the pyridine ring can further modulate the compound's electronic properties and binding interactions with biological targets.

This guide will explore the most probable mechanisms of action for this compound based on the established activities of analogous compounds. The primary focus will be on its potential as an antitubercular agent targeting the enoyl-acyl carrier protein reductase (InhA), its capacity as a urease inhibitor, and its prospective role in cancer therapy.

Synthesis of this compound

The synthesis of this compound is typically achieved through a straightforward and well-established chemical reaction. The general approach involves the reaction of an isothiocyanate with an amine. In this specific case, 3-amino-6-chloropyridine would be reacted with a suitable thiocyanate source. A common method is the reaction of the amine with benzoyl isothiocyanate followed by hydrolysis, or more directly, with ammonium thiocyanate in an acidic medium.

Diagram 1: General Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Postulated Mechanism of Action I: Antitubercular Activity via InhA Inhibition

A significant body of research has highlighted the potential of thiourea derivatives as potent antitubercular agents. A closely related compound, N-((2-chloropyridin-3-yl)carbamothioyl)thiophene-2-carboxamide, has been synthesized and evaluated for its activity against Mycobacterium tuberculosis.[1] The primary mechanism for many antitubercular thioureas is the inhibition of the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway.[2][3] This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

The thiourea moiety is believed to act as a bioisostere of the natural substrate of InhA, binding to the active site and preventing the reduction of long-chain 2-trans-enoyl-ACP. This disruption of mycolic acid biosynthesis leads to a compromised cell wall and ultimately, bacterial death. The 6-chloro-3-pyridyl group likely contributes to the binding affinity and specificity of the compound within the InhA active site.

Diagram 2: Proposed Inhibition of the Mycolic Acid Biosynthesis Pathway

Caption: The proposed inhibitory effect of this compound on the InhA enzyme within the mycobacterial cell wall synthesis pathway.

Experimental Protocol: InhA Enzyme Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory activity of this compound against the InhA enzyme.[4][5]

Materials:

-

Purified InhA enzyme

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

DD-CoA (trans-2-dodecenoyl-Coenzyme A)

-

This compound

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound to be tested.

-

Reaction Mixture Preparation: In a 96-well plate, add the following to each well:

-

Assay buffer

-

NADH solution (final concentration typically 100-200 µM)

-

Test compound at various concentrations (or solvent control)

-

-

Enzyme Addition: Add the purified InhA enzyme to each well to initiate the reaction.

-

Incubation: Incubate the plate at a constant temperature (e.g., 25°C) for a short period (e.g., 5-10 minutes).

-

Substrate Addition: Add the substrate, DD-CoA, to each well to start the enzymatic reaction.

-

Spectrophotometric Reading: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. Readings should be taken at regular intervals for a set period (e.g., 10-15 minutes).

-

Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Determine the percentage of inhibition relative to the solvent control and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Postulated Mechanism of Action II: Urease Inhibition

Thiourea derivatives are well-documented as potent inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[6][7] This enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. By inhibiting urease, the bacteria are unable to neutralize the acidic environment of the stomach, leading to their demise.

The proposed mechanism of urease inhibition by thiourea derivatives involves the interaction of the thiocarbonyl sulfur atom with the nickel ions in the active site of the enzyme. The N-H groups of the thiourea can also form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. The 6-chloropyridin-3-yl moiety can provide additional interactions, enhancing the inhibitory potency.

Table 1: Urease Inhibitory Activity of Selected Thiourea Derivatives

| Compound Class | Specific Derivative Example | Target Organism/Enzyme | IC50 (µM) | Reference |

| Phenylthioureas | 1-(3-Chlorophenyl)-3-cyclohexylthiourea | Jack Bean Urease | ~20-50 | [6] |

| Pyridylthioureas | 1-(3-Pyridyl)-3-arylthiourea | Jack Bean Urease | 8.43 | [6] |

| Tryptamine-derived thioureas | Various | Jack Bean Urease | 11.4 - 24.2 | [7] |

Note: This table presents data for structurally related compounds to infer the potential activity of this compound.

Experimental Protocol: Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.

Materials:

-

Jack bean urease

-

Urea solution

-

Phosphate buffer (pH 7.0)

-

This compound

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

96-well microplates

-

Microplate reader capable of reading absorbance at ~630 nm

Procedure:

-

Compound and Enzyme Incubation: In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Urease enzyme solution

-

Test compound at various concentrations (or solvent control)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Substrate Addition: Add the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Color Development: Stop the reaction and initiate color development by adding the phenol-nitroprusside reagent followed by the alkaline hypochlorite solution to each well.

-

Final Incubation: Incubate the plate at 37°C for 10 minutes to allow for color development.

-

Absorbance Reading: Measure the absorbance of each well at approximately 630 nm.

-

Data Analysis: Calculate the percentage of urease inhibition for each compound concentration and determine the IC50 value.

Postulated Mechanism of Action III: Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiourea derivatives containing pyridine and other heterocyclic moieties.[8][9][10] The mechanisms of action are diverse and can involve the inhibition of various cellular targets crucial for cancer cell proliferation and survival. These targets include protein kinases, topoisomerases, and signaling pathways such as the Wnt/β-catenin pathway.[8][11]

For this compound, a plausible anticancer mechanism could involve the inhibition of a specific protein kinase. The pyridine ring can act as a hinge-binding motif, while the thiourea group can form hydrogen bonds with the kinase active site. The chlorophenyl moiety can occupy a hydrophobic pocket, contributing to the overall binding affinity. Inhibition of a key kinase would disrupt downstream signaling pathways that control cell cycle progression and apoptosis, leading to the death of cancer cells.

Diagram 3: Potential Anticancer Signaling Pathway Inhibition

Caption: A generalized diagram showing how this compound might inhibit a kinase cascade, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

Materials:

-

Cancer cell line of interest (e.g., human colon cancer cell line HCT116)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader capable of reading absorbance at ~570 nm

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently limited in the public domain, the extensive research on structurally similar thiourea derivatives provides a strong foundation for postulating its biological activities. The most promising avenues for investigation are its potential as an antitubercular agent through the inhibition of InhA, its antimicrobial properties via urease inhibition, and its anticancer effects, likely mediated by kinase inhibition.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate these hypothesized mechanisms. Further studies, including enzyme kinetics, X-ray crystallography of the compound bound to its target, and in vivo efficacy studies in relevant disease models, will be crucial to fully elucidate the therapeutic potential of this compound. The insights gained from such research will not only clarify the specific mechanism of this compound but also contribute to the broader understanding and development of thiourea derivatives as a valuable class of therapeutic agents.

References

- Pavan, F. R., et al. (2010). Thiourea derivatives as a new class of antimycobacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(13), 3937-3940.

- BenchChem. (2025). Application Notes and Protocols for Testing Urease Inhibitors.

-

Vilcheze, C., et al. (2003). Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis. Journal of Biological Chemistry, 278(51), 51508-51515. [Link]

- BenchChem. (2025). Application Notes and Protocols for Evaluating Anti-Cancer Compounds in Cell Viability Assays.

- Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay.

- Abcam. (2023). Urease Inhibitor Screening Kit (Colorimetric).

-

Kalsoom, S., et al. (2021). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1966-1988. [Link]

- BenchChem. (2025). Application Notes and Protocols for Mycobacterial Growth Inhibition Assay (MGIA) for InhA Inhibitors.

- Bentham Science Publishers. (2024). Mycobacterial Targets for Thiourea Derivatives: Opportunities for Virtual Screening in Tuberculosis Drug Discovery.

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Kutlu, E., et al. (2023). Novel thiourea derivatives against Mycobacterium tuberculosis: synthesis, characterization and molecular docking studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 427-440. [Link]

- Khan, K. M., et al. (2020). Urease inhibition activities of the compounds (2a-2t) and standard inhibitor (thiourea). Bioorganic Chemistry, 94, 103434.

- ResearchGate. (2017).

- de Souza, M. V. N., et al. (2022). Antimycobacterial and anti-inflammatory activities of thiourea derivatives focusing on treatment approaches for severe pulmonary tuberculosis. Bioorganic Chemistry, 118, 105479.

- BenchChem. (2025).

- Khan, K. M., et al. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega.

- Mirzayans, R., et al. (2018).

-

Szychlinska, M. A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11689. [Link]

-

He, X., et al. (2011). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 19(22), 6877-6887. [Link]

- Taha, M., et al. (2019). Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies. Bioorganic Chemistry, 85, 466-475.

- Flipo, M., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 58(15), 6045-6056.

- Li, Y., et al. (2019). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Medicinal Chemistry, 62(17), 8086-8101.

- Kumar, R., et al. (2016). Recent developments on thiourea based anticancer chemotherapeutics. Current Medicinal Chemistry, 23(12), 1184-1200.

- Abbas, S. Y., et al. (2018).

-

Dogan, D., et al. (2020). Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors. European Journal of Medicinal Chemistry, 199, 112402. [Link]

- ResearchGate. (n.d.).

- Mistry, B. M., et al. (2017). Synthesis of acyl thiourea derivatives of 7-trifluoromethyl-2-pyridylquinazolin-4(3H)-one as anticancer agents. Journal of Chemical Research, 41(10), 598-602.

- Osman, A. M., et al. (2021).

- Dogan, D., et al. (2020). Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors. European Journal of Medicinal Chemistry, 199, 112402.

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(6), 631-640.

- BenchChem. (2025). Technical Guide: Evaluating the Activity Spectrum of a Direct InhA Inhibitor, MtInhA-IN-1, Against Non-Tuberculous Mycobacteria.

- MDPI. (2024).

- Kumar, P., et al. (2017). Novel diaryl ether derivatives as InhA inhibitors: Design, synthesis and antimycobacterial activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3342-3347.

- Rawat, R., et al. (2007). Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 282(26), 18991-18999.

- Luckner, S. R., et al. (2010). A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis. Journal of Biological Chemistry, 285(19), 14330-14337.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Unique Mechanism of Action of the Thiourea Drug Isoxyl on Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ScholarWorks@Dongguk University: Synthesis of acyl thiourea derivatives of 7-trifluoromethyl-2-pyridylquinazolin-4(3H)-one as anticancer agents [scholarworks.dongguk.edu]

- 11. Recent developments on thiourea based anticancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Convergence of Two Pharmacophores: A Technical Guide to (6-Chloropyridin-3-yl)thiourea and its Analogs

Abstract

The confluence of privileged scaffolds in medicinal and agricultural chemistry often yields molecules with potent and novel biological activities. This guide delves into the chemical space occupied by derivatives of (6-Chloropyridin-3-yl)thiourea, a structure that marries the potent pharmacophore of the chloropyridinyl ring system with the versatile thiourea linker. The 6-chloropyridin-3-yl moiety is the cornerstone of neonicotinoid insecticides, renowned for their high affinity for insect nicotinic acetylcholine receptors (nAChRs).[1] Concurrently, the thiourea functional group is present in a wide array of biologically active compounds, including insecticides that operate through a distinct mechanism involving mitochondrial inhibition.[2][3] We will explore the synthesis, dual-potential mechanism of action, structure-activity relationships, and future outlook for this intriguing class of compounds, providing researchers and drug development professionals with a comprehensive technical resource.

Strategic Importance: The Rationale Behind the Scaffold

The design of novel bioactive molecules is a testament to the power of chemical intuition and strategic combination. The this compound framework is a prime example of this, leveraging the well-established credentials of its two core components.

-

The 6-Chloropyridin-3-yl Moiety: This heterocyclic system is a critical component of the most successful class of insecticides, the neonicotinoids. Its specific electronic and steric properties are essential for high-affinity binding to the insect nicotinic acetylcholine receptor (nAChR), leading to potent neurotoxic effects.[1][4] Compounds containing this group are often selective for insect nAChRs over their mammalian counterparts, a crucial aspect for safety.

-

The Thiourea Linker: Far from being a simple spacer, the thiourea group (R-NH-C(S)-NH-R') is a highly versatile functional group. It is a potent hydrogen bond donor and can participate in various non-covalent interactions, making it an effective scaffold for binding to biological targets.[5] Its derivatives have demonstrated a vast spectrum of activities, including insecticidal, fungicidal, anticancer, and antitubercular properties.[6][7][8]

The fusion of these two pharmacophores raises a critical and compelling question regarding the mechanism of action: do these analogs function as next-generation nAChR modulators, or do they adopt the alternative mechanism of action seen in other thiourea-based insecticides? This guide will dissect the evidence and potential for both pathways.

Synthesis and Characterization

The synthesis of N,N'-disubstituted thioureas is generally a robust and high-yielding process, making this scaffold readily accessible for derivatization and screening. The principal synthetic route involves the nucleophilic addition of an amine to an isothiocyanate.[9][10]

Generalized Synthetic Workflow

The core synthesis strategy involves reacting 3-amino-6-chloropyridine with a selected isothiocyanate to yield the target this compound derivative.

Caption: General synthetic scheme for this compound analogs.

Experimental Protocol: Synthesis of a Generic N-Aryl-(6-Chloropyridin-3-yl)thiourea

This protocol provides a self-validating system for the synthesis and purification of a representative compound.

Step 1: Reactant Preparation

-

In a dry round-bottom flask, dissolve 1.0 equivalent of 3-amino-6-chloropyridine in a suitable anhydrous solvent (e.g., acetone, dichloromethane, or acetonitrile).

-

Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Nucleophilic Addition

-

To the stirring solution, add 1.05 equivalents of the desired aryl isothiocyanate dropwise.

-

Causality: A slight excess of the isothiocyanate ensures the complete consumption of the starting amine. The reaction is typically exothermic; a dropwise addition helps to control the temperature.

Step 3: Reaction Monitoring

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Trustworthiness: TLC provides a reliable, real-time validation of reaction completion, preventing premature workup or unnecessary extensions of reaction time.

Step 4: Product Isolation and Purification

-

Upon completion, the product often precipitates out of the solution. If so, collect the solid by vacuum filtration.

-

If the product remains in solution, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiourea derivative.

Step 5: Characterization

-

Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Biological Activity and Dichotomous Mechanism of Action

The primary interest in this scaffold lies in its potent insecticidal activity. However, the mechanism by which it exerts this effect is not straightforward and presents two highly plausible, yet distinct, pathways.

Pathway 1: Modulation of Nicotinic Acetylcholine Receptors (nAChR)

Given the 6-chloropyridin-3-yl core, the most probable target is the insect nAChR.[1] Neonicotinoids act as agonists at this receptor, causing an uncontrolled influx of ions into the postsynaptic neuron. This leads to continuous nerve stimulation, paralysis, and eventual death of the insect.[2]

-

Evidence: Numerous studies have demonstrated that the 6-chloro-3-pyridinylmethyl moiety is a potent ligand for the α4β2 neuronal nAChR.[1] Analogs where the typical neonicotinoid heterocyclic system is replaced by other groups still retain high affinity, indicating the primary importance of the chloropyridinyl head.[1] The thiourea linker could serve to correctly orient the molecule within the receptor's binding pocket or provide additional hydrogen bonding interactions to enhance affinity.

Caption: Proposed mechanism via nAChR agonism.

Pathway 2: Inhibition of Mitochondrial Respiration (Pro-insecticide)

An alternative mechanism is well-documented for other insecticidal thioureas, such as diafenthiuron.[3] In this pathway, the thiourea is not the active toxicant itself but a pro-insecticide. It undergoes metabolic or light-induced desulfurization in vivo to form a highly reactive carbodiimide intermediate.[3][11] This carbodiimide then covalently modifies and inhibits mitochondrial ATPase, disrupting cellular respiration and leading to a rapid depletion of ATP, causing paralysis.[3][11]

-

Evidence: While direct evidence for this pathway in this compound is limited, it is the established mode of action for the thiourea class of insecticides.[2][3] Therefore, it cannot be discounted. The key step is the conversion to the carbodiimide. The electronic nature of the pyridinyl ring could influence the rate and feasibility of this conversion.

Sources

- 1. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biochemjournal.com [biochemjournal.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanobioletters.com [nanobioletters.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The thiourea insecticide/acaricide diafenthiuron has a novel mode of action: Inhibition of mitochondrial respiration by… [ouci.dntb.gov.ua]

Spectroscopic Blueprint of (6-Chloropyridin-3-yl)thiourea: A Guide for Researchers

Introduction: Unveiling the Molecular Identity

(6-Chloropyridin-3-yl)thiourea is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural framework, combining a reactive chloropyridine ring with the versatile thiourea moiety, makes it a valuable scaffold for synthesizing novel therapeutic agents. The thiourea group, in particular, is known for its diverse biological activities and its ability to form stable complexes with metal ions.[1][2] Accurate and comprehensive structural elucidation is the bedrock of any chemical research, and for a molecule like this compound, a multi-faceted spectroscopic approach is indispensable.

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of this compound, drawing upon foundational principles and data from analogous structures. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic that underpins them. This document is intended to serve as a practical resource for researchers, enabling them to confidently identify and characterize this important molecule.

The Structural Rationale: A Spectroscopic Perspective

Before delving into individual techniques, it is crucial to understand the molecular architecture of this compound and how it dictates its spectroscopic signature. The molecule consists of a pyridine ring substituted with a chlorine atom at the 6-position and a thiourea group at the 3-position. This arrangement leads to a specific electronic environment for each atom, which is the primary determinant of its interaction with different forms of electromagnetic radiation.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number, connectivity, and chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, is expected to reveal distinct signals for the aromatic protons of the pyridine ring and the protons of the thiourea group.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual proton signal does not overlap with the key signals of the analyte.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Predicted ¹H NMR Spectrum and Interpretation

The aromatic region of the spectrum will be of particular interest. The pyridine ring protons are expected to appear as distinct multiplets due to spin-spin coupling.

-

H-2 Proton: This proton, being ortho to the chlorine and meta to the thiourea group, is expected to be the most downfield-shifted aromatic proton due to the electron-withdrawing nature of the adjacent nitrogen and chlorine atoms. It will likely appear as a doublet.

-

H-4 Proton: This proton is ortho to the thiourea group and meta to the chlorine atom. It will likely appear as a doublet of doublets due to coupling with both H-2 and H-5 protons.

-

H-5 Proton: This proton is ortho to the chlorine atom and meta to the thiourea group. It is expected to appear as a doublet.

The thiourea protons (-NH-C(S)-NH₂) will exhibit characteristic signals that are sensitive to the solvent and temperature. In DMSO-d₆, these protons are expected to appear as two distinct broad singlets due to exchange with residual water and quadrupole broadening from the nitrogen atoms. The proton attached to the pyridine ring (Ar-NH) will be more downfield than the terminal -NH₂ protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Ar-H2 | ~8.5 - 8.7 | Doublet (d) | Deshielded by adjacent N and Cl atoms. |

| Ar-H4 | ~8.0 - 8.2 | Doublet of Doublets (dd) | Influenced by both thiourea and Cl substituents. |

| Ar-H5 | ~7.4 - 7.6 | Doublet (d) | Shielded relative to H2 and H4. |

| Ar-NH | ~9.5 - 10.5 | Broad Singlet (br s) | Amide-like proton, deshielded. |

| -NH₂ | ~7.5 - 8.5 | Broad Singlet (br s) | Exchangeable protons. |

Causality in Experimental Choice: The use of DMSO-d₆ is a deliberate choice to ensure the observation of the exchangeable NH protons of the thiourea group, which might be lost in other solvents like CDCl₃ due to rapid exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Parameters:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Reference: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) can be used as a secondary reference.

-

Predicted ¹³C NMR Spectrum and Interpretation

The most deshielded carbon is expected to be the thiocarbonyl carbon (C=S) of the thiourea group, appearing at a characteristic downfield chemical shift. The aromatic carbons will have distinct chemical shifts based on their substitution pattern.

-

C=S Carbon: This carbon is highly deshielded due to the double bond to sulfur and its attachment to two nitrogen atoms. It is expected to appear in the range of 180-185 ppm.[5]

-

Aromatic Carbons:

-

C-6: The carbon bearing the chlorine atom will be significantly deshielded.

-

C-3: The carbon attached to the thiourea group will also be deshielded.

-

C-2, C-4, C-5: The chemical shifts of these carbons will be influenced by the positions of the nitrogen, chlorine, and thiourea substituents.

-

| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |

| C=S | ~180 - 185 | Characteristic chemical shift for a thiocarbonyl carbon. |

| Ar-C6 | ~150 - 155 | Attached to electronegative chlorine and adjacent to nitrogen. |

| Ar-C2 | ~148 - 152 | Adjacent to the ring nitrogen. |

| Ar-C4 | ~135 - 140 | Influenced by the thiourea group. |

| Ar-C3 | ~130 - 135 | Attached to the thiourea group. |

| Ar-C5 | ~125 - 130 | Influenced by the chlorine atom. |

Self-Validating System: The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments like HSQC and HMBC, can provide a self-validating structural assignment by correlating the proton and carbon signals and establishing their connectivity.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H, C=S, C-N, and C-Cl bonds, as well as the aromatic C-H and C=C stretching vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and speed.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Predicted IR Spectrum and Interpretation

The IR spectrum will provide a "fingerprint" of the molecule, with key absorption bands confirming the presence of the thiourea and chloropyridine moieties.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretching (thiourea) | 3400 - 3100 | Medium - Strong | Characteristic of N-H bonds in the thiourea group. May appear as multiple bands. |

| Aromatic C-H Stretching | 3100 - 3000 | Medium - Weak | Typical for C-H bonds on a pyridine ring. |

| C=N Stretching (pyridine) | 1600 - 1550 | Medium - Strong | Aromatic ring stretching vibrations. |

| N-H Bending (thiourea) | 1550 - 1500 | Strong | "Thioamide II" band. |

| C-N Stretching (thiourea) | 1350 - 1250 | Strong | "Thioamide III" band. |

| C=S Stretching (thiourea) | 800 - 700 | Medium - Strong | Characteristic absorption for the thiocarbonyl group. |

| C-Cl Stretching | 750 - 650 | Strong | Indicative of the chloro-substituted pyridine. |

Authoritative Grounding: The assignment of these bands is based on well-established correlation tables and literature data for similar thiourea and chloropyridine compounds.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. For this compound, mass spectrometry will confirm the molecular formula and offer insights into its fragmentation pattern, which can further validate the proposed structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce a prominent protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement and confirm the elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can be induced to study its breakdown products, providing further structural information.

Predicted Mass Spectrum and Fragmentation

The ESI mass spectrum is expected to show a strong signal for the protonated molecular ion [M+H]⁺. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.

Molecular Ion:

-

Calculated Exact Mass for C₆H₆ClN₃S: 187.0025

-

Expected [M+H]⁺: m/z 188.0103

Key Fragmentation Pathways: The fragmentation of this compound is likely to proceed through several characteristic pathways:

-

Loss of NH₃: A common fragmentation pathway for primary amines and amides.

-

Cleavage of the C-N bond between the pyridine ring and the thiourea group.

-

Loss of the thiourea side chain as a neutral molecule.

-

Loss of HCl from the molecular ion.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[M+H]⁺\nm/z 188"]; F1 [label="Loss of NH₃\nm/z 171"]; F2 [label="[6-Chloropyridin-3-yl-NCS + H]⁺\nm/z 171"]; F3 [label="[Thiourea + H]⁺\nm/z 77"]; F4 [label="[6-Chloropyridin-3-amine + H]⁺\nm/z 129"]; F5 [label="Loss of Cl\nm/z 153"];

M -> F1 [label="- NH₃"]; M -> F2 [label="Cleavage"]; M -> F3 [label="Cleavage"]; M -> F4 [label="Rearrangement & Cleavage"]; M -> F5 [label="- Cl"]; } }

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Trustworthiness: The predicted fragmentation patterns are based on established principles of mass spectral fragmentation of aromatic and thiourea-containing compounds.[7] The high-resolution mass measurement of the molecular ion provides a high degree of confidence in the elemental composition.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating methodology for its structural elucidation. Each technique offers a unique and complementary piece of the molecular puzzle. By understanding the predicted spectral features and the rationale behind the experimental choices, researchers can confidently identify and characterize this important synthetic building block, paving the way for its application in the discovery of novel bioactive compounds.

References

- Alkan, C., Tek, Y., & Kahraman, D. (2021). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Journal of Molecular Structure.

-

SpectraBase. (n.d.). Thiourea. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubMed. (2016). (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase. Magnetic Resonance in Chemistry. Retrieved from [Link]

- Isab, A. A., Fettouhi, M., Malik, M. R., & Ahmad, S. (2011). Mercury(II) cyanide complexes of thioureas and the crystal structure of [(N-methylthiourea)2 Hg(CN)2].

-

Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Retrieved from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry. Retrieved from [Link]

-

Toma, L., Quadrelli, P., Bunnelle, W. H., Anderson, D. J., Meyer, M. D., Cignarella, G., Gelain, A., & Barlocco, D. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

-

MDPI. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Retrieved from [Link]

- Jirman, J. (2015). 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas.

-

Sun, C.-W. (n.d.). N-{(1Z)-1-[(6-Chloropyridin-3-ylmethyl)(ethyl)amino]-3-(3-chlorophenyl)-2-nitro-5-oxohex-1-enyl}-N-methylacetamide. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis And Characterization of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and Its Co(II), Ni(II) and Cu(II) Complexes: Calculating of Molecular Orbitals, Antioxidant and Antitumor Activities. Retrieved from [Link]

- Fayomi, C. G., et al. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. International Research Journal of Pure and Applied Chemistry.

-

National Institutes of Health. (n.d.). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

-

mzCloud. (2025). N 6 Chloropyridin 3 yl methyl N methylacetimidamide. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). N-[(6-Chloropyridin-3-yl)methyl]-N-methylacetamide. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. (1) H and (13) C NMR spectral assignment of N,N'-disubstituted thiourea and urea derivatives active against nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

An In-depth Technical Guide to the Solubility and Stability of (6-Chloropyridin-3-yl)thiourea

Introduction

(6-Chloropyridin-3-yl)thiourea is a heterocyclic compound featuring a chloropyridine ring linked to a thiourea functional group. Molecules within this class are of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by thiourea derivatives, including antibacterial, antioxidant, and anticancer properties.[1][2] The pyridine core is a well-established scaffold in drug design, notably for kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding pocket of enzymes.[3]

A thorough understanding of the solubility and stability of this compound is a prerequisite for its advancement from a laboratory curiosity to a viable lead compound. These fundamental physicochemical properties govern critical aspects of its application, including:

-

Reaction Kinetics and Purification: Solubility in various organic solvents dictates the choice of reaction media, influences reaction rates, and is paramount for developing effective crystallization and purification protocols.

-

Formulation Development: For a compound to be developed into a therapeutic agent, its solubility in aqueous and organic media is a critical determinant of its formulation strategy and subsequent bioavailability.

-

Chemical Stability and Shelf-life: The intrinsic stability of the molecule under various environmental conditions (e.g., pH, temperature, light) determines its degradation pathways, shelf-life, and appropriate storage conditions.[4]

This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. In the absence of extensive public data for this specific molecule, this document emphasizes robust, field-proven experimental protocols and the scientific rationale behind them, empowering researchers to generate the high-quality data required for informed decision-making in their research and development endeavors.

Physicochemical Properties

The foundational step in characterizing any chemical entity is to define its basic physicochemical properties. These parameters provide the context for all subsequent experimental work.

| Property | Value / Description | Source |

| IUPAC Name | 1-(6-chloropyridin-3-yl)thiourea | - |

| Molecular Formula | C₆H₆ClN₃S | Calculated |

| Molecular Weight | 187.65 g/mol | Calculated |

| Appearance | To be determined experimentally (likely a crystalline solid). | - |

| Melting Point | To be determined experimentally. | - |

| pKa | To be determined experimentally. | - |

Solubility Profile: A Practical Approach

Solubility is a critical thermodynamic property that dictates the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. For drug development, this parameter influences everything from process chemistry to the ultimate bioavailability of an active pharmaceutical ingredient (API).

Rationale for Solvent Selection

The principle of "like dissolves like" is the guiding tenet for solubility. The polarity of this compound, with its polar thiourea group and moderately polar chloropyridine ring, suggests it will exhibit a range of solubilities across different solvent classes. A comprehensive solubility screen should therefore include solvents from each of the following categories:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) - Capable of hydrogen bonding.

-

Polar Aprotic Solvents: (e.g., Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone) - Possess dipoles but lack O-H or N-H bonds.

-

Non-Polar Solvents: (e.g., Toluene, Hexanes, Dichloromethane) - Low dielectric constants and inability to form hydrogen bonds.

Experimental Protocol for Isothermal Shake-Flask Solubility Determination

The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility. It ensures that the solvent is fully saturated with the compound at a specific temperature.

Materials:

-

This compound

-

Selected solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker/incubator

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to confirm that equilibrium saturation has been achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C and/or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification (HPLC Method Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Visualization of Solubility Workflow

Caption: Plausible degradation via hydrolysis of the chloro group. (Note: Image placeholders would be replaced with actual chemical structure images).

Data Presentation for Stability

The results of the forced degradation study should be clearly documented.

| Stress Condition | Parameters (Concentration, Temp., Duration) | % Degradation of Parent | No. of Degradants | Major Degradant Peak (RT) |

| Acid Hydrolysis | 1 M HCl, 80 °C, 24h | Experimental Value | Experimental Value | Experimental Value |

| Base Hydrolysis | 0.1 M NaOH, 40 °C, 8h | Experimental Value | Experimental Value | Experimental Value |

| Oxidation | 10% H₂O₂, RT, 24h | Experimental Value | Experimental Value | Experimental Value |

| Thermal (Solid) | 105 °C, 7 days | Experimental Value | Experimental Value | Experimental Value |

| Photolytic (Soln) | ICH Q1B | Experimental Value | Experimental Value | Experimental Value |

Conclusion

The successful development of this compound for any application in pharmaceutical or chemical research is critically dependent on a robust understanding of its solubility and stability. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to generate this essential data. By systematically evaluating solubility in a range of relevant solvents and executing a comprehensive forced degradation study, scientists can establish a solid physicochemical foundation for their work. This knowledge is indispensable for optimizing synthetic and purification processes, designing effective formulations, and ensuring the overall quality, safety, and efficacy of the compound throughout its lifecycle.

References

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Reviews, 5(1). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

-

Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. Retrieved from [Link]

-

ResearchGate. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products | Request PDF. Retrieved from [Link]

-

Mantzavinos, D. (2006). Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria.... Retrieved from [Link]

-

Sciencemadness Wiki. (2022, September 15). Thiourea. Retrieved from [Link]

-

Fórmija, J., et al. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 84(10). Retrieved from [Link]

-

Wikipedia. (n.d.). Thiourea. Retrieved from [Link]

-

Shaheen, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(6-chloropyridin-3-yl)-N~2~-(1,4-dihydro-2H-pyrano[3,4-c]quinolin-9-yl)-L-alaninamide | C20H19ClN4O2 | CID 172429193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID 135527764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Strategies for (6-Chloropyridin-3-yl)thiourea: A Detailed Guide for Chemical Researchers

Introduction: The Significance of the (6-Chloropyridin-3-yl)thiourea Scaffold

This compound is a versatile chemical intermediate of significant interest to researchers in drug discovery and development. The unique arrangement of a chloro-substituted pyridine ring and a thiourea moiety provides a scaffold ripe for derivatization, leading to a diverse array of compounds with potential therapeutic applications. The pyridine nitrogen and the thiourea group can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with biological targets. Furthermore, the chlorine atom at the 6-position serves as a convenient handle for various cross-coupling reactions, enabling the synthesis of complex molecular architectures. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering in-depth protocols and the scientific rationale behind the experimental choices.

Synthetic Route 1: The Isothiocyanate Approach

The most prevalent and reliable method for the synthesis of monosubstituted and disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[1] This approach can be adapted for the preparation of this compound through two main pathways: the in-situ generation of an acyl isothiocyanate or the preparation and subsequent reaction of 6-chloropyridin-3-yl isothiocyanate.

Mechanism of Thiourea Formation from Isothiocyanates

The underlying chemistry of this reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the central carbon of the N=C=S group, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid proton transfer to yield the stable thiourea product. The reaction is typically fast and proceeds with high yield.

Protocol 1A: Synthesis via In-Situ Generated Benzoyl Isothiocyanate and Subsequent Hydrolysis

This two-step method involves the initial formation of an N-acyl thiourea, which can then be hydrolyzed to the desired monosubstituted thiourea. The in-situ generation of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate is a common and cost-effective strategy.[2]

Step 1: Synthesis of 1-Benzoyl-3-(6-chloropyridin-3-yl)thiourea

-

Reagents and Materials:

-

Benzoyl chloride

-

Ammonium thiocyanate

-

6-Chloropyridin-3-amine

-

Anhydrous acetone

-

Ice

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone.

-

To this solution, add benzoyl chloride (1.0 equivalent) dropwise with stirring.

-

Heat the mixture to reflux for 1 hour to ensure the complete formation of benzoyl isothiocyanate.

-

In a separate flask, dissolve 6-chloropyridin-3-amine (1.0 equivalent) in anhydrous acetone.

-

Add the solution of 6-chloropyridin-3-amine to the reaction mixture containing the in-situ generated benzoyl isothiocyanate.

-

Continue to reflux the reaction mixture for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

The solid precipitate of 1-benzoyl-3-(6-chloropyridin-3-yl)thiourea is collected by vacuum filtration, washed with cold water, and dried.

-

Step 2: Hydrolysis to this compound

-

Reagents and Materials:

-

1-Benzoyl-3-(6-chloropyridin-3-yl)thiourea

-

Sodium hydroxide solution (e.g., 10%)

-

Hydrochloric acid (for neutralization)

-

Ethanol

-

-

Procedure:

-

Suspend the 1-benzoyl-3-(6-chloropyridin-3-yl)thiourea in an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and carefully neutralize it with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

-

Visualizing the Synthetic Workflow: Isothiocyanate Route

Caption: Workflow for the synthesis via in-situ generated benzoyl isothiocyanate.

Protocol 1B: Synthesis via 6-Chloropyridin-3-yl Isothiocyanate Intermediate

This more direct route involves the preparation of 6-chloropyridin-3-yl isothiocyanate, which is then reacted with ammonia to yield the target thiourea.

Step 1: One-Pot Synthesis of 6-Chloropyridin-3-yl Isothiocyanate

A one-pot preparation of pyridyl isothiocyanates from their corresponding amines has been developed, involving the iron(III) chloride-mediated desulfurization of a dithiocarbamate salt generated in situ.[3]

-

Reagents and Materials:

-

6-Chloropyridin-3-amine

-

Carbon disulfide (CS₂)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) or Sodium Hydride (NaH)

-

Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Water

-

-

Procedure:

-

To a solution of 6-chloropyridin-3-amine (1.0 equivalent) in THF, add DABCO (1.2 equivalents).

-

Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for several hours until the formation of the dithiocarbamate salt is complete (monitor by TLC).